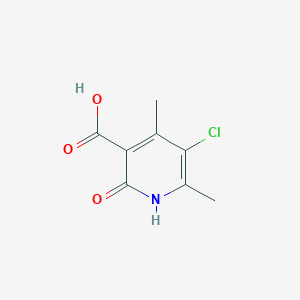

5-クロロ-4,6-ジメチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol . This compound belongs to the class of organic compounds known as indolines .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C8H8ClNO3/c1-3-5 (8 (12)13)7 (11)10-4 (2)6 (3)9/h1-2H3, (H,10,11) (H,12,13) . The Canonical SMILES representation is CC1=C (C (=O)NC (=C1Cl)C)C (=O)O . Chemical Reactions Analysis

The reaction of 1- (3-cyano-4,6-dimethyl-2-oxopyridin-1 (2 H )-yl)thiourea with 2-oxo- N '-arylpropanehydrazonoyl chloride, chloroacetone, α -bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline, respectively, can afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 201.0192708 g/mol and the Monoisotopic Mass is also 201.0192708 g/mol . The Topological Polar Surface Area is 66.4 Ų . The Heavy Atom Count is 13 .科学的研究の応用

プロテオミクス研究

この化合物は、ペプチドの合成やタンパク質の修飾に役立つビルディングブロックとして、プロテオミクス研究で使用されています。 分子レベルでのタンパク質の精密な操作は、新しい診断ツールや治療薬の開発につながる可能性があります .

医薬品前駆体の合成

医薬品前駆体として、この化学物質はさまざまな薬理活性分子の合成の出発物質となります。 その構造は、潜在的な治療的用途を持つ新規医薬品の開発につながる可能性のある修飾に適しています .

金属錯体のリガンド設計

配位化学において、この化合物は金属錯体を形成するリガンドとして作用することができます。 これらの錯体は、その触媒特性や材料科学における潜在的な用途について研究することができます .

有機合成ビルディングブロック

この化合物の反応性は、有機合成における貴重なビルディングブロックとなっています。 さまざまな化学反応を起こして、幅広い有機化合物を生成することができます。これらの化合物は、化学研究や工業用途でさらに使用されます .

分析化学

分析化学では、この化合物の誘導体を、HPLCやLC-MSなどのクロマトグラフィー法における標準品や試薬として使用することができ、物質の同定や定量に役立ちます .

抗菌剤の開発

研究により、この化合物の誘導体が抗菌剤として作用する可能性が示されています。 この用途は、薬剤耐性菌との戦い、および新しい抗生物質の開発において重要です .

農業化学

この化合物は、農薬や除草剤の合成の前駆体として、農業化学に用途が見いだされる可能性があります。 このような化合物の開発は、作物の保護と食料安全保障の向上に不可欠です .

材料科学

材料科学では、この化合物を用いて新しいポリマーを合成したり、既存の材料の改質剤として使用したりすることができ、特定の特性を持つ先進材料の開発に貢献します .

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It’s known that indole derivatives, which share some structural similarities, can interact with various biological targets and induce a range of effects . These interactions can lead to changes in cellular processes and responses.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing metabolic pathways.

Cellular Effects

The effects of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular function . Additionally, it has been found to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.

Molecular Mechanism

At the molecular level, 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these molecules . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity is particularly significant, as it can lead to alterations in metabolic pathways and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity can lead to changes in the concentration of key metabolites, thereby affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization process, ensuring that the compound reaches its intended site of action.

特性

IUPAC Name |

5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAMGKVVUJDDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Cl)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649747 |

Source

|

| Record name | 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309275-47-6 |

Source

|

| Record name | 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

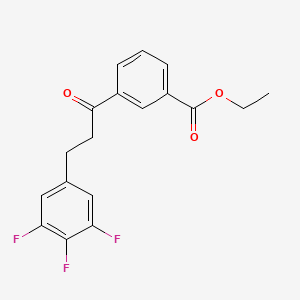

![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)

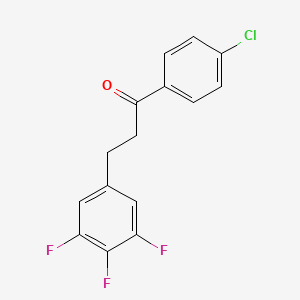

![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)